5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine is a significant chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, further linked to an oxadiazole ring. This compound has gained attention in various fields due to its potential applications in medicinal chemistry and materials science. It is classified as an oxadiazole derivative, which is known for its diverse biological and chemical properties.
The synthesis of 5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine typically involves a multi-step process:
The reaction conditions must be carefully controlled to optimize yield and purity. Key parameters include temperature, pressure, and the use of catalysts during the synthesis. Industrial production follows similar synthetic routes but is scaled up to meet commercial demands.
The molecular structure of 5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine can be depicted as follows:
The compound features a trifluoromethyl group (-CF3) that significantly influences its electronic properties and reactivity due to the electronegative fluorine atoms.
5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine undergoes various chemical reactions:
The specific products formed depend on the reagents and conditions used in each reaction type. For example, oxidation may yield oxides while substitution reactions can produce a variety of derivatives with distinct functional groups.
The mechanism of action for 5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine primarily revolves around its interactions with biological molecules. Research indicates that it may act as a pharmacophore in drug design due to its ability to modulate biological pathways involved in inflammation and cancer progression. The trifluoromethyl group enhances binding affinity through strong interactions with target proteins or enzymes.
Relevant analyses include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) which confirm structural integrity and purity during synthesis.
5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine has several scientific uses:
1,2,4-Oxadiazoles represent a privileged scaffold in medicinal chemistry due to their unique bioisosteric properties and exceptional metabolic stability. As five-membered heterocyclic rings containing one oxygen and two nitrogen atoms, they serve as stable analogs of ester and amide functionalities, mitigating susceptibility to enzymatic hydrolysis while maintaining hydrogen-bonding capabilities critical for target engagement [2]. Historically discovered in 1884 by Tiemann and Krüger, these heterocycles remained largely unexplored until the mid-20th century when oxolamine emerged as the first FDA-approved 1,2,4-oxadiazole-containing drug (cough suppressant) in the 1960s [2]. Contemporary drug discovery has witnessed exponentially growing interest, with over fifteen commercial drugs now incorporating this core, including pleconaril (antiviral), ataluren (nonsense mutation suppressor), and fasiplon (anxiolytic) [2] [6]. The structural versatility of the 1,2,4-oxadiazole ring enables diverse substitution patterns at C3 and C5 positions, facilitating fine-tuning of electronic, steric, and lipophilic properties to optimize pharmacokinetic and pharmacodynamic profiles. This adaptability, combined with favorable physicochemical properties, positions 1,2,4-oxadiazoles as indispensable frameworks for addressing complex therapeutic challenges, particularly in multifarget ligand development for polygenic diseases.
The strategic incorporation of trifluoromethyl (-CF₃) groups into bioactive heterocycles constitutes a cornerstone of modern medicinal chemistry, profoundly influencing ligand-target interactions and ADMET profiles. This modification exerts three primary effects:
In the specific context of 1,2,4-oxadiazoles, the trifluoromethyl group at the 3-phenyl position creates a highly electron-deficient system that enhances binding affinity to hydrophobic enzyme subsites while conferring exceptional resistance to both acid-catalyzed and enzymatic degradation. This combination underpins the therapeutic utility of derivatives like 5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine across diverse indications [3] [5].
The 3,5-disubstituted-1,2,4-oxadiazole architecture manifests broad bioactivity across therapeutic and agrochemical domains, with substitution patterns dictating target specificity:
Table 1: Bioactive 1,2,4-Oxadiazole Structural Motifs and Applications
Substitution Pattern | Representative Compound | Primary Activity | Application Sector |
---|---|---|---|
3-Aryl-5-alkyl/amino | Oxolamine | Cough suppression | Pharmaceutical |
3-(Trifluoromethylphenyl)-5-amine | 5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine | Cholinesterase inhibition | Pharmaceutical (CNS) |
3-(Heteroaryl)-5-alkylthio | WO2018234139A1 derivatives | Antifungal activity | Agrochemical |
3-Aryl-5-ethenyl | 2-Phenyl-5-{2-[3-(trifluoromethyl)phenyl]ethenyl}-1,3,4-oxadiazole | Antimicrobial | Pharmaceutical |
Pharmaceutical Applications: CNS-targeting derivatives frequently feature 3-aryl (especially 3-trifluoromethylphenyl) coupled with 5-amino groups, creating scaffolds that cross the blood-brain barrier and inhibit cholinesterases (AChE IC₅₀ = 0.00098-0.07920 µM) and monoamine oxidases (MAO-B IC₅₀ = 117-536 µM) for Alzheimer's therapy [6]. Antimicrobial derivatives often incorporate extended conjugation systems like 5-styryl chains, enhancing penetration through bacterial membranes and providing broad-spectrum activity against pathogens including Bacillus cereus (MIC = 0.03907 µg/mL) [7] [10].
Agrochemical Applications: Fungicidal 1,2,4-oxadiazoles patented for crop protection typically contain 5-alkylthio or 5-alkylsulfinyl groups paired with 3-(polyhaloaryl) moieties. These derivatives disrupt fungal membrane integrity and energy metabolism, effectively combating phytopathogens like Botrytis cinerea and Puccinia recondita at application rates of 50-200 g/ha [1]. The structural convergence between pharmaceutical and agrochemical actives underscores the scaffold's versatility, with trifluoromethylphenyl substitution emerging as a critical determinant of bioactivity across sectors.
5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine exemplifies a strategically optimized chemotype within the 1,2,4-oxadiazole pharmacopeia. Its structure integrates two high-impact modifications: 1) The 3-(3-trifluoromethylphenyl) group provides metabolic stability and enhanced target affinity via hydrophobic and electronic effects; 2) The 5-amino group serves as a versatile synthetic handle for derivatization while participating in critical hydrogen-bonding interactions with biological targets [3] [5]. This configuration positions the molecule as a multifunctional scaffold capable of engaging diverse enzyme classes:
The compound's physicochemical profile (MW = 271.24 g/mol, logP ~2.8, HBD = 1, HBA = 4, TPSA ≈ 65 Ų) aligns with Lipinski's and Veber's rules for drug-likeness, predicting favorable oral absorption. Its strategic synthetic accessibility from commercially available 3-(trifluoromethyl)benzonitrile and hydroxylamine further enhances its utility as a medicinal chemistry starting point [4] [5].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0